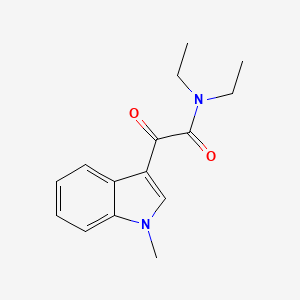
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment. IQ-1S belongs to the family of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Mécanisme D'action
The mechanism of action of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves its ability to bind to and inhibit the activity of the protein TCF4, which is a transcription factor that plays a key role in the Wnt/β-catenin signaling pathway. By inhibiting the activity of TCF4, N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide can have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models. In addition, N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide for lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide, including:
1. Development of more efficient synthesis methods to increase the availability of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide for research purposes.
2. Investigation of the potential for N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
3. Exploration of the potential for N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide to be used in the prevention or treatment of other diseases that are associated with dysregulation of the Wnt/β-catenin signaling pathway, such as osteoporosis and Alzheimer's disease.
4. Investigation of the potential for N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide to be used as a diagnostic tool for cancer, based on its ability to inhibit the activity of the Wnt/β-catenin signaling pathway in cancer cells.
Méthodes De Synthèse
The synthesis of N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide involves a series of chemical reactions that start with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol, followed by the formation of an isoxazole ring and the addition of a quinolinecarboxylic acid group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to have a range of potential applications in cancer research and treatment. Studies have demonstrated that N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide can inhibit the activity of the Wnt/β-catenin signaling pathway, which is known to play a critical role in the development and progression of many types of cancer. In addition, N-3-isoxazolyl-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(21-18-10-11-24-22-18)15-12-17(13-6-2-1-3-7-13)20-16-9-5-4-8-14(15)16/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDIKSIXQVQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)

![3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5697167.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)



![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)


![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)